Yellow 2G

描述

Nomenclature and Chemical Classification within Azo Dyes

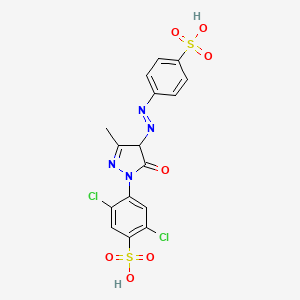

Yellow 2G is known by several names, including C.I. Acid Yellow 17, Lissamine Fast Yellow, C.I. 18965, and Light Fast this compound. atamanchemicals.comwikipedia.org It is also identified by the E number E107, although its approval status varies globally. wikipedia.orgchemeurope.com Chemically, this compound is classified as a synthetic yellow azo dye. atamanchemicals.comwikipedia.org Azo dyes are characterized by the presence of one or more azo groups (-N=N-) within their molecular structure, linking usually aromatic rings. food-info.netslideshare.net this compound contains an azo linkage as a key part of its chromophore, contributing to its yellow coloration. slideshare.net Its molecular formula is C₁₆H₁₀Cl₂N₄Na₂O₇S₂, and it has a molecular weight of 551.29 g/mol . sigmaaldrich.comnacchemical.com The structure includes sulfonate groups, which contribute to its water solubility, a common characteristic of acid dyes. atamanchemicals.comdergipark.org.tr

The chemical structure of this compound can be represented by the IUPAC name: Disodium 2,5-dichloro-4-[3-methyl-5-oxo-4-(4-sulfonatophenyl)diazenyl-4H-pyrazol-1-yl]benzenesulfonate. wikipedia.org This name highlights the presence of two sulfonate groups (-SO₃⁻), two chlorine atoms, an azo linkage (-N=N-), and a pyrazolone (B3327878) ring system.

Below is a table summarizing key chemical identifiers and properties:

| Property | Value | Source |

| Chemical Name | This compound | atamanchemicals.com |

| Synonyms | C.I. Acid Yellow 17, C.I. 18965, E107, etc. | atamanchemicals.comwikipedia.org |

| Chemical Formula | C₁₆H₁₀Cl₂N₄Na₂O₇S₂ | sigmaaldrich.comnacchemical.com |

| Molecular Weight | 551.29 g/mol | sigmaaldrich.comnacchemical.com |

| CAS Number | 6359-98-4 | wikipedia.orgsigmaaldrich.com |

| Colour Index Number | 18965 | wikipedia.orgsigmaaldrich.com |

| E Number | E107 | wikipedia.orgsigmaaldrich.com |

| Chemical Family | Azo dye, Acid dye | atamanchemicals.comchemeurope.com |

| Appearance | Yellow powder | atamanchemicals.comwikipedia.org |

| Solubility in Water | Soluble | atamanchemicals.comwikipedia.org |

| Melting Point | 264 °C | nacchemical.com |

Historical Scientific Context of this compound Development and Application

The development of synthetic dyes, including azo dyes, marked a significant period in the history of chemistry and industrial application, particularly in the textile industry, starting in the mid-19th century. slideshare.nethaslag.us Azo dyes became commercially important due to their vibrant colors and relatively low production costs. food-info.netslideshare.net While specific detailed historical scientific literature solely focused on the development of this compound itself is not extensively highlighted in the provided search results, its classification as an acid dye and its Colour Index number (C.I. 18965) place it within the broader historical context of synthetic dye research and application that flourished from the late 19th and early 20th centuries onwards. Acid dyes, characterized by their anionic nature, were historically significant for dyeing protein fibers like wool and silk, as well as polyamide fibers. atamanchemicals.comfirstruthcolorants.com this compound's properties, such as levelling and light fastness, are noted characteristics for acid dyes used in textiles. atamanchemicals.comchemeurope.com Its historical application is linked to the dyeing of wool, silk, nylon, leather, paper, and aluminum electrodes. atamanchemicals.commedchemexpress.com The use of synthetic dyes in various products, including food, also has a history marked by evolving regulatory scrutiny and scientific investigation into their properties and potential effects. haslag.us

Contemporary Research Significance and Challenges for this compound

In contemporary academic research, this compound is primarily studied in the context of environmental science and analytical chemistry, largely due to its presence in industrial wastewater and the need for its removal or degradation. Research focuses on developing effective methods for the treatment of effluents containing this compound. Studies investigate techniques such as biosorption using materials like inactive aerobic granules, exploring the kinetics and equilibrium of the adsorption process. researchgate.netnih.gov For instance, research has shown that Dubinin-Raduskevich (D-R) isotherms can predict the biosorption of this compound by aerobic granules, and FTIR analysis can identify functional groups involved in this process. nih.gov Another area of research involves the photocatalytic degradation of this compound using materials like titanium dioxide (TiO₂) under UV light, with studies optimizing parameters such as TiO₂ dosage, pH, and dye concentration to achieve high degradation efficiency. tandfonline.com Bioremediation using microorganisms, such as Pseudomonas putida or Chlorella vulgaris, is also explored for the degradation or bioconversion of this compound, investigating the mechanisms and efficiency of these biological processes. nih.govresearchgate.net

A significant challenge in contemporary research related to this compound, particularly in environmental contexts, is its persistence and resistance to biodegradation due to its complex azo structure and the presence of sulfonate groups. dergipark.org.tr This resistance necessitates the development of advanced treatment technologies. Furthermore, while the provided search results exclude safety and adverse effects, the historical and regulatory context (though outside the scope of detailed inclusion here) implicitly drives some research interest in detection and removal methods due to potential concerns associated with synthetic dyes in the environment. The development of analytical methods for the simultaneous determination of this compound with other dyes in mixtures, such as first-order derivative spectrophotometry, represents another area of research significance, crucial for monitoring and studying dye mixtures in complex samples. researchgate.netnih.gov

| Research Area | Key Findings/Approaches | Source |

| Biosorption | Effective removal by inactive aerobic granules; D-R isotherm modeling; Identification of functional groups (amine, hydroxyl, carboxyl) involved. | researchgate.netnih.gov |

| Photocatalytic Degradation | Degradation using TiO₂/UVA light; Optimization of parameters (TiO₂ dosage, pH, concentration); Applicability of modified Langmuir–Hinshelwood model. | tandfonline.com |

| Bioremediation | Degradation/bioconversion by Pseudomonas putida mutants and Chlorella vulgaris; Investigation of kinetics and mechanisms. | nih.govresearchgate.net |

| Analytical Methods | Development of spectrophotometric methods for simultaneous determination in mixtures. | researchgate.netnih.gov |

| Environmental Persistence | Resistance to biodegradation due to structure (azo group, sulfonate groups). | dergipark.org.tr |

Structure

3D Structure

属性

CAS 编号 |

25739-65-5 |

|---|---|

分子式 |

C16H12Cl2N4O7S2 |

分子量 |

507.3 g/mol |

IUPAC 名称 |

2,5-dichloro-4-[3-methyl-5-oxo-4-[(4-sulfophenyl)diazenyl]-4H-pyrazol-1-yl]benzenesulfonic acid |

InChI |

InChI=1S/C16H12Cl2N4O7S2/c1-8-15(20-19-9-2-4-10(5-3-9)30(24,25)26)16(23)22(21-8)13-6-12(18)14(7-11(13)17)31(27,28)29/h2-7,15H,1H3,(H,24,25,26)(H,27,28,29) |

InChI 键 |

DWYWPBYWDAZKNX-UHFFFAOYSA-N |

SMILES |

CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)S(=O)(=O)O)C3=CC(=C(C=C3Cl)S(=O)(=O)O)Cl |

规范 SMILES |

CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)S(=O)(=O)O)C3=CC(=C(C=C3Cl)S(=O)(=O)O)Cl |

其他CAS编号 |

25739-65-5 |

相关CAS编号 |

6359-98-4 (di-hydrochloride salt) |

同义词 |

1-(2,5- dichloro-4-sulfophenyl)-5-hydroxy-3-methyl-4- (p-sulfophenylazo)pyrazole disodium salt C.I. acid yellow 17, disodium salt Lissamine Fast Yellow 2G yellow 2G yellow 2G, disodium salt |

产品来源 |

United States |

Synthetic Methodologies and Process Chemistry of Yellow 2g

Classical Synthesis Pathways for Azo Dyes Relevant to Yellow 2G

The classical synthesis of azo dyes, including those structurally related to this compound, relies on established chemical reactions that form the characteristic azo (-N=N-) link. This process generally involves the preparation of a diazonium salt from a primary aromatic amine, followed by its reaction with a coupling component. unb.cachemistrystudent.comnih.gov

Diazotization Processes

Diazotization is the crucial first step in the synthesis of azo dyes. It involves the conversion of a primary aromatic amine into a diazonium salt. This reaction is typically carried out by treating the aromatic amine with nitrous acid in the presence of a strong acid, such as hydrochloric acid. chemistrystudent.comnih.govslideshare.netuomustansiriyah.edu.iq Nitrous acid is often generated in situ by the reaction of sodium nitrite (B80452) with the strong acid at low temperatures. chemistrystudent.comtiiips.com Maintaining a low temperature, typically between 0 and 5°C, is critical because diazonium salts are generally unstable and can decompose at higher temperatures. chemistrystudent.comnih.govslideshare.netslideshare.net The electrophile involved in the reaction with the amine to form the aryl diazonium salt is the nitrosonium ion (NO+). slideshare.net The mechanism involves the reaction of the amine nitrogen with the nitrosonium electrophile, followed by the loss of water to form the diazonium salt. slideshare.net

Azo-Coupling Reactions and Mechanisms

The second key step is the azo-coupling reaction, where the diazonium salt reacts with an activated aromatic compound, known as the coupling component, to form the azo dye. unb.cachemistrystudent.comslideshare.net This reaction is an electrophilic aromatic substitution, with the aryldiazonium cation acting as the electrophile and the activated aromatic compound serving as the nucleophile. nih.govslideshare.netwikipedia.orgorganic-chemistry.orglibretexts.org Common coupling components include phenols and aromatic amines, which activate the aromatic ring towards electrophilic attack. nih.govslideshare.netwikipedia.orgorganic-chemistry.org The substitution typically occurs at the para position to the activating group on the coupling component; however, if the para position is blocked, coupling can occur at an ortho position, albeit at a slower rate. wikipedia.orgorganic-chemistry.orgyoutube.com

The reaction mechanism involves the electrophilic attack of the diazonium ion on the activated aromatic ring of the coupling component. This forms a sigma complex, which then undergoes deprotonation to restore aromaticity and yield the stable azo compound. slideshare.netlibretexts.orgyoutube.com The pH of the reaction medium is important for the coupling efficiency and is typically mildly acidic, neutral, or alkaline depending on the nature of the coupling component. slideshare.netwikipedia.orgorganic-chemistry.org

Considering the structure of this compound, which contains a sulfophenylazo group and a pyrazolone (B3327878) moiety substituted with a dichlorosulfophenyl group, its synthesis likely involves the diazotization of a sulfanilate derivative and coupling with a pyrazolone derivative. The sulfonate groups contribute to the water-soluble nature of this compound. atamanchemicals.comwikipedia.org

Isolation and Purification Techniques

Following the azo-coupling reaction, the synthesized azo dye must be isolated from the reaction mixture and purified. For water-soluble azo dyes like this compound, isolation is often achieved by reducing the solubility of the dye in the aqueous solution, a process known as "salting out." google.com This is typically done by adding an inorganic salt, such as sodium chloride, to the reaction mixture, which causes the dye to crystallize out. google.com

The resulting crystalline slurry of the dye is then concentrated by solid-liquid separation techniques such as filtration or centrifugation to obtain a dye cake. unb.catiiips.comgoogle.com The mother liquor, containing impurities and residual salts, is separated. google.com The dye cake is often washed with an aqueous salt solution to displace the adhering mother liquor and further remove impurities. unb.cagoogle.com Purification can also involve techniques such as recrystallization from suitable solvent mixtures, for example, water-ethanol mixtures. tiiips.comresearchgate.net For smaller scale preparations or analytical purposes, chromatography can also be employed for purification. researchgate.net

Advanced and Sustainable Synthesis Approaches for this compound Analogues

While classical batch processes are widely used, advanced and sustainable synthesis approaches are being explored for azo pigments and dyes, including analogues of this compound, to improve efficiency, reduce waste, and enhance product quality.

Continuous-Flow Synthesis Techniques for Azo Pigments

Continuous-flow synthesis techniques offer potential advantages over traditional batch processes for the production of azo pigments and dyes. bohrium.comdiscovery.csiro.aursc.org These advantages include decreased energy consumption, reduced wastewater generation, and improved control over reaction parameters. bohrium.comrsc.org Studies have demonstrated the successful application of continuous-flow methods for the synthesis of azo pigments like Pigment Yellow 12 and Yellow 14 using techniques such as impinging mixers and micromixing processes. bohrium.comdiscovery.csiro.auacs.orgacs.org

Continuous-flow systems allow for precise regulation of reaction conditions, such as pH and temperature, which are critical for controlling the reaction rate and product properties like particle size distribution and purity. bohrium.comdiscovery.csiro.auacs.org For instance, in the continuous-flow synthesis of Pigment Yellow 12, an impinging mixer allowed for precise local pH regulation at the reaction center. bohrium.comacs.org Similarly, a three-stream micromixing process was developed for Yellow 14 synthesis to accurately control the pH of the azo coupling reaction. discovery.csiro.auacs.org These methods can lead to high yields and improved product quality compared to batch processes. bohrium.comdiscovery.csiro.auacs.orgacs.org

Optimization of Reaction Parameters for Enhanced Yield and Purity

Optimization of reaction parameters is crucial in both classical batch and advanced continuous processes to maximize the yield and purity of azo dyes. Key parameters that influence the diazotization and azo-coupling reactions include temperature, pH, reactant concentrations, and mixing conditions. bohrium.comdiscovery.csiro.auacs.orgjmbfs.orgmdpi.comacs.orgresearchgate.netresearchgate.net

For diazotization, maintaining low temperatures is essential to prevent the decomposition of the unstable diazonium salt. chemistrystudent.comnih.govslideshare.netslideshare.net In the azo-coupling step, the optimal pH is critical and depends on the nature of the coupling component; for phenols, alkaline conditions are often used, while for amines, weakly acidic or neutral conditions may be preferred. slideshare.netwikipedia.orgorganic-chemistry.org Controlling the pH accurately can significantly impact the reaction rate and selectivity. discovery.csiro.auacs.org

Minimization of By-products and Waste Streams in Synthesis

The synthesis of azo dyes like this compound can generate various by-products and waste streams, posing environmental challenges smolecule.comiosrjournals.org. Minimizing these undesirable outputs is a critical aspect of modern chemical synthesis and process optimization. While detailed industrial-scale processes for minimizing by-products specifically for this compound synthesis are not extensively detailed in the public domain search results, general strategies for reducing waste in dye synthesis and post-synthesis treatment of dye-containing wastewater provide relevant insights.

The primary synthesis route involves diazotization and coupling reactions worlddyevariety.comsmolecule.com. These reactions, while fundamental, can lead to the formation of unwanted side products if not carefully controlled. Factors such as temperature, pH, reactant concentration, and mixing efficiency play a significant role in influencing reaction selectivity and minimizing impurity formation smolecule.com. For instance, controlling the raw material ratio precisely and utilizing automatic control systems can help ensure the reaction proceeds according to the optimal set value, thereby reducing the generation of by-products wipo.int. Improved mass transfer and heat transfer effects in continuous reactors can also contribute to more precise temperature control and reduced by-product formation wipo.int.

Beyond the synthesis itself, the treatment of wastewater generated during the manufacturing and application of this compound is crucial for environmental protection smolecule.comiosrjournals.org. This wastewater often contains residual dye, unreacted starting materials, and various by-products. Adsorption is a widely studied method for removing dyes from aqueous solutions iosrjournals.orgevitachem.com. Various adsorbent materials, including activated carbon prepared from agricultural waste like mosambi peels and cotton stems, have shown effectiveness in removing this compound from water iosrjournals.org. Studies have investigated the optimal conditions for adsorption, including pH, adsorbent dose, initial dye concentration, and contact time iosrjournals.org. For example, activated carbon prepared from Euterpe oleracea showed high adsorption capacity for Acid Yellow 17, with removal efficiency dependent on pH and contact time rsdjournal.org. The adsorption process can often be described by models such as the Langmuir and Freundlich isotherms iosrjournals.org.

Electrochemical processes, such as electro-Fenton, have also been explored for the degradation of this compound in wastewater researchgate.net. These processes can effectively decolorize and mineralize the dye, breaking it down into less harmful compounds researchgate.net. Research has investigated the optimal conditions for electro-Fenton degradation, including current density, pH, and reaction time researchgate.net. For instance, a heterogeneous electro-Fenton process using a steel electrode showed suitability for decolorizing wastewater containing this compound, achieving significant mineralization under optimal conditions researchgate.net.

The presence of impurities in commercial dye samples is a known issue, and analytical techniques like HPLC, Capillary Zone Electrophoresis, and Micellar ElectroKinetic Chromatography are used to detect and characterize these impurities researchgate.net. Understanding the nature and origin of these impurities, which can be linked to the synthetic pathway and reaction conditions, is important for developing strategies to minimize their formation researchgate.net.

While specific data tables detailing the reduction of by-products in this compound synthesis were not found, research on wastewater treatment provides quantitative data on dye removal efficiency using different methods and materials.

Table: this compound (Acid Yellow 17) Removal Efficiency by Adsorption

| Adsorbent Material | Initial Concentration (mg/L) | Optimal pH | Removal Efficiency (%) | Reference |

| Activated carbon from Euterpe oleracea | 50 | 2.0 | 99.9 | rsdjournal.org |

| Activated carbon from Euterpe oleracea | 150 | 2.0 | 67.0 | rsdjournal.org |

| Activated carbon from mosambi peels | Not specified | Neutral | Increased with dose | iosrjournals.org |

| Activated carbon from cotton stems | Not specified | Neutral | Increased with dose | iosrjournals.org |

These studies on dye removal from wastewater highlight efforts to mitigate the environmental impact associated with this compound throughout its lifecycle, complementing strategies focused on minimizing by-products during the synthesis itself.

Advanced Analytical Chemistry for the Detection and Quantification of Yellow 2g

Chromatographic Separation Techniques for Yellow 2G and Related Compounds

Chromatographic techniques are fundamental in the analytical chemistry of synthetic colorants like this compound, providing the necessary separation from complex sample matrices and other dyes. These methods exploit the differential distribution of the analyte between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of food dyes. belspo.be It offers high resolution and sensitivity for analyzing components within a mixture. measurlabs.com In the context of this compound, various HPLC methods have been developed to ensure accurate detection in diverse samples, particularly in foodstuffs where its presence may be regulated or undeclared.

One study detailed the simultaneous determination of this compound, butter yellow, and Citrus Red 2 in high-fat foodstuffs using HPLC. spgykj.comspgykj.com Samples were extracted with a cyclohexane-ethyl acetate (B1210297) mixture and purified using gel permeation chromatography to remove fats and other interfering substances. spgykj.comspgykj.com The chromatographic separation was performed on a C18 column with a methanol (B129727) and water gradient elution, followed by detection using a diode array detector. spgykj.comspgykj.com This method demonstrated good linearity, with correlation coefficients (r) greater than 0.999 in the concentration range of 0.5 to 10 mg/L. spgykj.comspgykj.com The detection limit for this compound was found to be 2.0 mg/kg. spgykj.comspgykj.com

Reverse-Phase (RP) Chromatography: This is the most prevalent mode of HPLC used for the analysis of synthetic dyes. science.govnih.gov In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. nih.gov For the analysis of this compound and other sulfonated azo dyes, a C18 column is commonly employed. spgykj.comnih.gov The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. More polar compounds elute earlier, while less polar compounds are retained longer. nih.gov The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, often with additives like acids (e.g., trifluoroacetic acid) or buffers to control pH and improve peak shape. spgykj.comnih.gov

Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge through reversible interactions with a charged stationary phase. huji.ac.ilharvardapparatus.com This technique is particularly suitable for charged molecules like the sulfonated azo dye this compound. Anion-exchange chromatography, which uses a positively charged stationary phase, is used to attract and retain negatively charged analytes. tosohbioscience.com Elution is typically achieved by increasing the ionic strength (salt concentration) of the mobile phase or by changing its pH, which alters the charge of the analyte and/or the stationary phase, leading to the release of the bound molecules. huji.ac.iltosohbioscience.com IEX can offer high selectivity for separating dyes with slight differences in their charge characteristics. huji.ac.il

UV-Visible (UV-Vis) Detection: This is a common detection method in HPLC based on the principle that many organic molecules, including dyes, absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. msu.edu A UV-Vis detector measures the absorbance of the eluent from the HPLC column at a specific wavelength as it passes through a flow cell. cabidigitallibrary.org The choice of wavelength is critical for sensitivity and is typically set at the wavelength of maximum absorbance (λmax) of the target analyte. For colored compounds like this compound, detection occurs in the visible range (approximately 400-780 nm). msu.edu

Diode Array Detection (DAD): A Diode Array Detector, also known as a Photo Diode Array (PDA) detector, is a more advanced form of UV-Vis detection. scioninstruments.com Instead of measuring absorbance at a single, pre-selected wavelength, the DAD scans a range of wavelengths simultaneously, acquiring a complete UV-Vis spectrum for the analyte as it elutes from the column. measurlabs.comscioninstruments.comgentechscientific.com This provides significant advantages for the analysis of dyes like this compound:

Peak Purity Assessment: DAD allows for the evaluation of peak purity by comparing spectra across a single chromatographic peak. nih.gov

Compound Identification: The acquired spectrum serves as a characteristic fingerprint of the compound, which can be compared against a library of standard spectra for positive identification. nih.gov

Simultaneous Multi-Wavelength Detection: It enables the simultaneous quantification of multiple compounds that have different absorption maxima in a single run. gentechscientific.com

In a study for the simultaneous determination of this compound, butter yellow, and Citrus Red 2, HPLC with a diode array detector was utilized effectively. spgykj.comspgykj.com The DAD was applied for the determination of all three compounds, showcasing its utility in multi-analyte methods. spgykj.comspgykj.com

In recent years, there has been a significant push towards developing "green" analytical methods that are more environmentally friendly by reducing or eliminating the use of hazardous organic solvents. researchgate.net Green chromatography aims to minimize the environmental impact of analytical procedures without compromising performance. researchgate.net

One approach involves using alternative mobile phases. A green liquid chromatography method was developed for the analysis of eight synthetic food colors using a C8 column. researchgate.net The mobile phase consisted of a phosphate (B84403) buffer containing the surfactant Triton X-100, completely avoiding the use of organic solvents. scispace.com This method was validated for selectivity, linearity, precision, and accuracy, proving to be a suitable alternative for the screening and quantification of synthetic dyes in food samples. researchgate.netscispace.com While this specific study did not include this compound, the principles are directly applicable to the analysis of similar sulfonated dyes. The benefits include reduced solvent consumption, lower waste disposal costs, and improved operator safety. researchgate.net

Ultra-High-Performance Liquid Chromatography (UHPLC) Applications

Ultra-High-Performance Liquid Chromatography (UHPLC) is an evolution of conventional HPLC that utilizes columns packed with smaller particles (typically less than 2 μm in diameter). sigmaaldrich.com This advancement leads to significantly higher efficiency, resolution, and speed of analysis compared to traditional HPLC. sigmaaldrich.com The key advantages of UHPLC for the analysis of this compound and other food colorants include:

Increased Resolution: The smaller particle size allows for better separation of closely eluting compounds.

Faster Analysis Times: The high efficiency allows for the use of shorter columns and/or higher flow rates, drastically reducing run times without sacrificing separation quality.

Reduced Solvent Consumption: Faster analyses lead to a significant decrease in the volume of mobile phase used per sample, making it a greener and more cost-effective technique.

Higher Sensitivity: The sharper, narrower peaks produced by UHPLC result in greater peak heights and thus improved sensitivity.

While specific UHPLC applications for this compound are not extensively detailed in the provided search results, the technology is widely applied to the analysis of other food additives and contaminants, and its principles are directly transferable to the analysis of this compound.

Thin Layer Chromatography (TLC) for Screening and Preliminary Separation

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis and preliminary screening of compounds. umich.edufishersci.comsigmaaldrich.com It is particularly useful for analyzing food dyes in various matrices. uclmail.netkcl.ac.uk The technique involves spotting a sample onto a plate coated with a thin layer of an adsorbent stationary phase, such as silica (B1680970) gel. chemistryhall.comsigmaaldrich.com The plate is then placed in a sealed chamber with a solvent system (mobile phase), which moves up the plate by capillary action, separating the components of the sample based on their differential affinity for the stationary and mobile phases. umich.educhemistryhall.com

Key aspects of TLC for the analysis of this compound include:

Screening: TLC can be used to quickly screen a large number of samples for the presence of this compound, identifying those that require further, more quantitative analysis by methods like HPLC. fishersci.comsigmaaldrich.com

Identification: By comparing the retention factor (Rf) value—the ratio of the distance traveled by the analyte to the distance traveled by the solvent front—of a spot in the sample to that of a known this compound standard run on the same plate, a preliminary identification can be made. umich.educhemistryhall.com

Simplicity and Cost-Effectiveness: TLC requires minimal instrumentation and is significantly cheaper and faster to run than HPLC, making it an ideal tool for initial investigations and quality control in less-equipped laboratories. sigmaaldrich.comsigmaaldrich.com

The results are typically visualized under UV light or by spraying with a visualizing agent. fishersci.com Its high matrix tolerance makes it suitable for the direct analysis of complex samples with minimal preparation. fishersci.comsigmaaldrich.com

Interactive Data Tables

Table 1: HPLC Method Parameters for Simultaneous Dye Analysis

| Parameter | Details | Reference |

| Analytes | This compound, Butter Yellow, Citrus Red 2 | spgykj.com, spgykj.com |

| Sample Matrix | High-Fat Foodstuffs | spgykj.com, spgykj.com |

| Extraction | Cyclohexane-Ethyl Acetate (1:1) | spgykj.com, spgykj.com |

| Purification | Gel Permeation Chromatography (Bio-Beads SX3) | spgykj.com, spgykj.com |

| Column | C18 (4.6 mm × 250 mm, 5 µm) | spgykj.com, spgykj.com |

| Mobile Phase | Methanol and Water (Gradient Elution) | spgykj.com, spgykj.com |

| Detector | Diode Array Detector (DAD) | spgykj.com, spgykj.com |

Table 2: Performance of HPLC-DAD Method for this compound

| Performance Metric | Result | Reference |

| Linear Range | 0.5 - 10.0 mg/L | spgykj.com, spgykj.com |

| Correlation Coefficient (r) | > 0.999 | spgykj.com, spgykj.com |

| Average Recoveries | 78.6% - 97.6% | spgykj.com, spgykj.com |

| Relative Standard Deviations (RSD) | 1.23% - 4.20% | spgykj.com, spgykj.com |

| Limit of Detection (LOD) | 2.0 mg/kg | spgykj.com, spgykj.com |

Spectroscopic Characterization of this compound

Spectroscopic techniques are fundamental in the analytical chemistry of food colorants, providing both qualitative and quantitative information. These methods rely on the interaction of electromagnetic radiation with the analyte molecules. For this compound, various spectroscopic methods are employed to determine its concentration in food products and to elucidate its chemical structure.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative analysis of colored compounds like this compound. This method is based on the principle that the amount of light absorbed by a solution is directly proportional to the concentration of the absorbing species, a relationship described by the Beer-Lambert law. The analysis involves measuring the absorbance of a solution containing the dye at its wavelength of maximum absorbance (λmax). For yellow-colored compounds, the λmax typically falls within the blue-violet region of the electromagnetic spectrum, as the perceived color is complementary to the absorbed color. The visible spectrum for yellow light is generally considered to be between 570 and 585 nm; therefore, the absorption responsible for this color occurs at shorter wavelengths. For instance, a study on a yellow pigment identified a λmax at 449 nm. researchgate.net In practice, to quantify this compound, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations. The absorbance of the sample solution is then measured under the same conditions, and its concentration is determined by interpolation from the calibration curve.

Table 1: General Parameters for UV-Vis Spectrophotometric Analysis of Yellow Dyes

| Parameter | Description | Typical Value/Range |

|---|---|---|

| Wavelength of Maximum Absorbance (λmax) | The wavelength at which the substance shows maximum absorbance. | For yellow dyes, typically 400-450 nm. |

| Solvent | The solvent used to dissolve the dye for analysis. | Distilled water, ethanol, or buffer solutions. |

| Linear Range | The concentration range over which the Beer-Lambert law is obeyed. | Varies depending on the specific dye and instrument. |

| Correlation Coefficient (R²) | A measure of the linearity of the calibration curve. | > 0.99 for a reliable method. |

First-Order Derivative Spectrophotometry for Multi-Component Analysis

In food analysis, it is common to encounter mixtures of colorants. The overlapping absorption spectra of these dyes in conventional UV-Vis spectrophotometry can make their simultaneous determination challenging. First-order derivative spectrophotometry is an effective technique to resolve this issue. By calculating the first derivative of the absorbance spectrum (dA/dλ), the technique enhances the resolution of overlapping peaks and eliminates background interference. For a binary mixture, the concentration of one component can be determined at a wavelength where the derivative spectrum of the other component is zero (a zero-crossing point). This method has been successfully applied to the simultaneous determination of various food dyes, such as Ponceau 4R and Sunset Yellow, and Tartrazine and Sunset Yellow, in confectionery products. researchgate.net The application of this technique to mixtures containing this compound would involve identifying the zero-crossing points for the interfering dyes to allow for its accurate quantification.

Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Elucidation

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for the structural elucidation of organic compounds by identifying their functional groups. When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrational modes of its chemical bonds. The resulting FTIR spectrum is a unique fingerprint of the molecule. For this compound, an azo dye, characteristic absorption bands would be expected for the N=N stretching of the azo group, as well as vibrations associated with its aromatic rings, sulfonic acid groups (S=O stretching), and other functional moieties. For example, a study on a yellow pigment identified a sharp peak at 1729 cm⁻¹, indicating the presence of a carbonyl group, and a broad signal around 3435 cm⁻¹, suggesting a carboxylic acid. researchgate.net By analyzing the positions and intensities of the absorption bands in the FTIR spectrum of this compound, its key functional groups can be identified, confirming its structure.

Table 2: Expected FTIR Absorption Bands for Key Functional Groups in Azo Dyes

| Functional Group | Type of Vibration | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| Azo (N=N) | Stretching | ~1400-1450 (often weak) |

| Aromatic C=C | Stretching | ~1600-1450 |

| Sulfonic Acid (S=O) | Asymmetric & Symmetric Stretching | ~1350-1300 and ~1180-1140 |

| Aromatic C-H | Stretching | ~3100-3000 |

| Aromatic C-H | Bending (out-of-plane) | ~900-675 |

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS)

Raman spectroscopy provides complementary information to FTIR for structural analysis. It is based on the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in the dipole moment of a molecule, Raman spectroscopy is sensitive to changes in its polarizability. This makes Raman particularly useful for analyzing non-polar bonds and symmetric vibrations. However, the analysis of organic dyes like this compound using conventional Raman spectroscopy can be challenging due to their inherent fluorescence, which can overwhelm the Raman signal.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that overcomes the limitation of fluorescence and enhances the Raman signal by orders of magnitude. rsc.org This enhancement is achieved by adsorbing the analyte molecules onto a nanostructured metal surface, typically gold or silver. SERS has been successfully used to identify various yellow organic dyestuffs in complex matrices. rsc.org The application of SERS to this compound would provide detailed vibrational information, aiding in its unambiguous identification even at trace levels.

Hyphenated Techniques for Comprehensive Analysis of this compound

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the comprehensive analysis of complex samples. researchgate.netnih.govsaapjournals.orglongdom.org These techniques offer high selectivity and sensitivity, making them ideal for the analysis of food additives like this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the state-of-the-art techniques for the separation, identification, and quantification of food colorants. nih.gov In LC-MS, the components of a mixture are first separated by high-performance liquid chromatography (HPLC) based on their differential partitioning between a stationary phase and a mobile phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The use of a reversed-phase C18 column is common for the separation of azo dyes. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol) in a gradient elution mode. Mass spectrometric detection, often using an electrospray ionization (ESI) source in negative ion mode, provides high selectivity and sensitivity. For unambiguous identification, tandem mass spectrometry (MS/MS) is employed. In this technique, a specific precursor ion corresponding to the analyte of interest is selected and fragmented, and the resulting product ions are detected. This provides a highly specific fragmentation pattern that can be used for confirmation. LC-MS/MS methods have been developed for the simultaneous determination of multiple illegal colorants in various food matrices. nih.govagriculturejournals.czthermofisher.com

Table 3: Typical LC-MS/MS Parameters for the Analysis of Azo Dyes

| Parameter | Description | Typical Conditions |

|---|---|---|

| Chromatographic Column | The stationary phase used for separation. | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | The solvent system used to elute the analytes. | A: Ammonium acetate buffer; B: Acetonitrile/Methanol (Gradient elution) |

| Ionization Source | The method used to generate ions from the analytes. | Electrospray Ionization (ESI), typically in negative mode for sulfonated dyes. |

| Mass Analyzer | The component that separates ions based on m/z. | Quadrupole, Time-of-Flight (TOF), or hybrid analyzers. |

| Detection Mode | The method of monitoring ions. | Selected Ion Monitoring (SIM) for quantification, Multiple Reaction Monitoring (MRM) for MS/MS. |

Gas Chromatography (GC) with Various Detectors (if applicable to metabolites/precursors)

Direct analysis of the this compound dye molecule by Gas Chromatography (GC) is generally not feasible due to its low volatility and thermal instability. As a salt, it decomposes at the high temperatures required for GC analysis. However, GC, particularly when coupled with Mass Spectrometry (GC-MS), is a highly relevant and powerful technique for the detection and quantification of its potential metabolites or precursors, specifically aromatic amines. nih.govacs.orgrestek.com

Azo dyes, including this compound, can undergo reductive cleavage of the azo bond (-N=N-) to form aromatic amines. bohrium.comnih.gov This transformation can occur metabolically through the action of intestinal or skin microflora, or it can be induced chemically in a laboratory setting to indirectly test for the presence of banned azo dyes. bohrium.comnih.gov Since many aromatic amines are known to be toxic or carcinogenic, their detection is of significant regulatory importance. restek.comnih.gov

The analytical procedure involves a chemical reduction step (e.g., using sodium dithionite) to break down the azo dye into its constituent amines. restek.com Following the reduction, the resulting aromatic amines are extracted from the sample matrix. These amines are typically more volatile than the parent dye and can be analyzed by GC-MS. acs.orgoup.com The method offers excellent separation efficiency and definitive identification based on mass spectra. nih.govrestek.com

Various GC detectors can be employed, but mass spectrometry is preferred for its high selectivity and sensitivity, allowing for the unambiguous identification of specific aromatic amines even in complex matrices. nih.govacs.org The use of different carrier gases, such as hydrogen or nitrogen as alternatives to helium, has been successfully validated for the analysis of these compounds. nih.govoup.com

Table 1: GC-MS Parameters for Analysis of Aromatic Amines from Azo Dyes

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Rxi-35Sil MS or similar mid-polarity column | restek.com |

| Carrier Gas | Helium, Hydrogen, or Nitrogen | nih.govoup.com |

| Injection Mode | Splitless or Split | restek.com |

| Oven Program | Temperature gradient (e.g., 50°C to 300°C) | oup.com |

| Detector | Mass Spectrometer (MS) | nih.govacs.orgrestek.com |

| Ionization Mode | Electron Ionization (EI) | restek.com |

| MS Acquisition Mode | Scan or Selected Ion Monitoring (SIM) | restek.com |

Sample Preparation and Extraction Methodologies for this compound in Diverse Matrices

Effective sample preparation is a critical step to isolate this compound from complex food matrices, remove interfering substances, and concentrate the analyte before instrumental analysis. talkingaboutthescience.com The choice of method depends on the nature of the food sample (e.g., liquid, solid, high-fat) and the subsequent analytical technique. talkingaboutthescience.com

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used and effective technique for the cleanup and concentration of synthetic dyes like this compound from aqueous samples. proakademia.euresearchgate.net The method relies on the partitioning of the analyte between a liquid phase (the sample) and a solid stationary phase (the sorbent). proakademia.euresearchgate.net For anionic dyes such as this compound, which contain sulfonic acid groups, sorbents like aminopropyl-modified silica are commonly employed. proakademia.euresearchgate.net

The general SPE procedure involves four main steps:

Conditioning: The sorbent is treated with a solvent to activate it. proakademia.eu

Loading: The sample solution is passed through the sorbent bed, where the dye is retained. talkingaboutthescience.com

Washing: Interfering compounds are removed by rinsing the sorbent with a suitable solvent that does not elute the analyte. talkingaboutthescience.com

Elution: The retained this compound is recovered from the sorbent using a small volume of an appropriate elution solvent, often a basic or high-ionic-strength solution. talkingaboutthescience.comproakademia.eu

SPE offers advantages such as high recovery rates, reduced solvent consumption compared to traditional methods, and the ability to process multiple samples simultaneously. semanticscholar.orgugm.ac.id

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a fundamental separation technique based on the differential solubility of a compound in two immiscible liquids, typically an aqueous phase and an organic solvent. researchgate.netfishersci.com For the extraction of azo dyes, the pH of the aqueous phase is a critical parameter, as it can influence the charge and, consequently, the solubility of the dye molecule. tandfonline.com

In a typical LLE procedure for this compound, the food sample is first dissolved or homogenized in an aqueous solution. youtube.com An appropriate, water-immiscible organic solvent is then added, and the mixture is agitated to facilitate the transfer of the analyte from the aqueous to the organic phase. researchgate.net After separation of the two layers, the organic phase containing the dye is collected. youtube.com This process can be repeated to improve extraction efficiency. fishersci.com Supported Liquid Extraction (SLE) is a modern variation that uses a solid support to immobilize the aqueous phase, preventing the formation of emulsions and simplifying the process. fishersci.comyoutube.com

Ultrasound-Assisted Extraction (UAE)

Ultrasound-Assisted Extraction (UAE) utilizes high-frequency sound waves (typically >20 kHz) to enhance the extraction process. unusida.ac.idresearchgate.net The primary mechanism is acoustic cavitation: the formation, growth, and implosion of microscopic bubbles in the solvent. nih.gov This process generates localized high pressure and temperature, disrupting the food matrix structure and increasing the penetration of the solvent, thereby accelerating the transfer of the analyte into the solvent. researchgate.netnih.gov

Key parameters that influence the efficiency of UAE include:

Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat may degrade the dye. nih.gov

Solvent: The choice of solvent (e.g., water, ethanol, methanol) is crucial for solubilizing the target dye. researchgate.net

Time: UAE can significantly reduce extraction times compared to conventional methods. nih.gov

Ultrasound Power and Frequency: Higher power generally enhances extraction, but optimal conditions must be determined to avoid analyte degradation. nih.govmdpi.com

UAE is considered a green and efficient technique due to its reduced solvent and energy consumption and shorter extraction times. researchgate.net

Table 2: Comparison of Optimized UAE Parameters for Colorant Extraction

| Parameter | Study 1 (Anthocyanins) | Study 2 (Indigo) | Reference |

|---|---|---|---|

| Solvent | 36% Methanol in water (pH 7) | Ethanol/Water | mdpi.com |

| Temperature | 70°C | 58°C | researchgate.netmdpi.com |

| Time | 10 min | 50 min | researchgate.netmdpi.com |

| Solid-to-Liquid Ratio | Not specified | 0.02 g/mL | researchgate.net |

| Ultrasound Power/Frequency | 73% Power | 40 kHz | unusida.ac.idmdpi.com |

Note: Parameters are for different colorants but illustrate the typical ranges and factors considered in UAE optimization.

Cloud-Point Extraction (CPE)

Cloud-Point Extraction (CPE) is a green sample preparation technique that uses non-ionic surfactants to extract and preconcentrate analytes from aqueous solutions. mdpi.comnih.gov The method is based on the property of non-ionic surfactants to form micelles in an aqueous solution and to separate into a surfactant-rich phase and a bulk aqueous phase when heated above a specific temperature, known as the cloud-point temperature (CPT). nih.govchromatographyonline.com

The analyte, in this case this compound, is trapped within the hydrophobic core of the micelles. mdpi.com When the solution is heated above the CPT, the micelles aggregate and form a small, dense, surfactant-rich phase that can be easily separated by centrifugation. hacettepe.edu.tr This phase contains the concentrated analyte, which can then be diluted with a suitable solvent for analysis. hacettepe.edu.tr

The efficiency of CPE is influenced by several factors:

Surfactant Type and Concentration: Surfactants like Triton X-114 are commonly used due to their low CPT. hacettepe.edu.tr The concentration must be above the critical micelle concentration (CMC). hacettepe.edu.tr

Temperature: The extraction temperature must be above the CPT to ensure phase separation. mdpi.comhacettepe.edu.tr

pH: The pH of the solution can affect the charge of the analyte and its interaction with the micelles. nih.gov

Salt Addition: The addition of salts can decrease the CPT and enhance phase separation. mdpi.com

CPE is advantageous due to its high preconcentration factor, low cost, simplicity, and reduced use of toxic organic solvents. nih.govnih.gov

Method Validation and Performance Characteristics in this compound Analysis

Validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. pharmaguideline.com For the quantitative analysis of this compound in food, method validation ensures that the results are reliable, accurate, and reproducible. fao.orgresearchgate.net Key performance characteristics are evaluated according to guidelines from organizations like the International Conference on Harmonisation (ICH). pharmaguideline.comimpactfactor.org

The primary validation parameters for a chromatographic method for this compound include:

Selectivity/Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as other food dyes, preservatives, or matrix components. pharmaguideline.com It is typically demonstrated by comparing chromatograms of blank samples, spiked samples, and standards. pharmaguideline.com

Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. youtube.com It is assessed by analyzing a series of standards at different concentrations and performing a linear regression analysis. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity. pharmaguideline.comyoutube.com

Accuracy: Accuracy refers to the closeness of the measured value to the true or accepted reference value. youtube.combund.de It is often determined through recovery studies, where a known amount of this compound is added (spiked) to a blank food matrix and analyzed. The percentage of the analyte recovered is calculated. youtube.com

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. bund.de It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time. pharmaguideline.com

Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment. chromatographyonline.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the method, though not necessarily quantified with acceptable accuracy and precision. youtube.comchromatographyonline.com The LOQ is the lowest concentration that can be measured with acceptable levels of accuracy and precision. youtube.comchromatographyonline.com These are often estimated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ). chromatographyonline.com

Robustness: This parameter measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). fao.orgyoutube.com It provides an indication of the method's reliability during routine use. fao.org

Table 3: Typical Acceptance Criteria for HPLC Method Validation

| Validation Parameter | Typical Acceptance Criteria | Reference |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | researchgate.net |

| Accuracy (% Recovery) | Typically 80-120% of the true value | chromatographyonline.com |

| Precision (% RSD) - Repeatability | ≤ 2% | chromatographyonline.com |

| Precision (% RSD) - Intermediate | ≤ 3% | chromatographyonline.com |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | youtube.comchromatographyonline.com |

| Robustness | RSD of results should be within acceptable limits after minor parameter changes | youtube.com |

Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. These parameters are fundamental in determining the sensitivity of an analytical method.

For the analysis of this compound, different LOD and LOQ values have been established depending on the analytical technique and the sample matrix. In one study utilizing high-performance liquid chromatography with a diode array detector (HPLC-DAD), the detection limit for this compound in foodstuffs with high fat content was found to be 2.0 mg/kg. spgykj.com Another study, also employing HPLC with photodiode array detection for the analysis of 40 synthetic food colors in drinks and candies, reported a significantly lower limit of detection of 0.03 µg/g and a limit of quantitation of 0.1 µg/g for this compound. nih.gov

| Matrix | LOD | LOQ | Reference |

|---|---|---|---|

| High-Fat Foodstuffs | 2.0 mg/kg | Not Reported | spgykj.com |

| Soft Drinks and Candies | 0.03 µg/g | 0.1 µg/g | nih.gov |

Accuracy, Precision, and Selectivity Assessments

Method validation rigorously assesses accuracy, precision, and selectivity to ensure that the analytical results are reliable and specific to the target analyte.

Accuracy is determined by measuring the agreement between a measured value and the true or accepted value. It is often expressed as the percentage recovery of a known amount of analyte spiked into a sample matrix. For this compound, studies have demonstrated average recoveries ranging from 78.6% to 97.6% in high-fat foodstuffs. spgykj.com In soft drinks and candies, the recoveries for various synthetic dyes, including this compound, were found to be between 76.6% and 115.0%. nih.gov

Precision evaluates the degree of agreement among a series of individual measurements when the analytical procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). For this compound analysis, RSD values have been reported in the range of 1.23% to 4.20%. spgykj.com Another study showed RSDs were within 6.0%. nih.gov

Selectivity refers to the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample, such as impurities or matrix components. In modern analytical techniques like ultra-high performance liquid chromatography coupled with quadrupole/time-of-flight mass spectrometry (UHPLC-QTOF-MS), selectivity is ensured through multiple criteria. nih.gov These include the measurement of accurate mass for each compound, retention time (RT) checks, the isotopic distribution of the precursor ion, and the generation of specific MS/MS fragmentation spectra. nih.gov This multi-faceted approach guarantees that the signal detected corresponds unequivocally to this compound, avoiding interference from other substances. nih.gov

| Parameter | Matrix | Value Range | Reference |

|---|---|---|---|

| Accuracy (Average Recovery) | High-Fat Foodstuffs | 78.6% - 97.6% | spgykj.com |

| Accuracy (Recovery) | Soft Drinks and Candies | 76.6% - 115.0% | nih.gov |

| Precision (RSD) | Not Specified | 1.23% - 4.20% | spgykj.com |

| Precision (RSD) | Soft Drinks and Candies | < 6.0% | nih.gov |

Linearity and Calibration Curve Development

Linearity demonstrates the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. This is established by developing a calibration curve, which plots the analytical signal versus the known concentration of a series of standards.

For the quantification of this compound using HPLC, a linear relationship was obtained in the concentration range of 0.5 mg/L to 10 mg/L. spgykj.com The quality of the linearity is typically assessed by the correlation coefficient (r) or the coefficient of determination (R²). A value close to 1 indicates a strong linear relationship. In the aforementioned study, the correlation coefficients (r) were reported to be larger than 0.999, indicating excellent linearity across the specified concentration range. spgykj.com

| Parameter | Value | Reference |

|---|---|---|

| Linear Range | 0.5 mg/L - 10 mg/L | spgykj.com |

| Correlation Coefficient (r) | > 0.999 | spgykj.com |

Environmental Chemistry and Degradation Studies of Yellow 2g

Abiotic Degradation Pathways of Yellow 2G

Abiotic degradation of this compound can occur through several mechanisms, including photocatalysis and electrochemical processes. These methods often involve the generation of reactive species capable of breaking down the complex molecular structure of the dye.

Photocatalytic Degradation using Metal Oxides (e.g., TiO2)

Photocatalytic degradation utilizes semiconductor materials, such as titanium dioxide (TiO2), to catalyze the breakdown of organic pollutants in the presence of light. TiO2 is widely used due to its low cost, non-toxicity, and high stability. mdpi.com When TiO2 is irradiated with light of sufficient energy (e.g., UV-A light), electron-hole pairs are generated, which can then produce reactive oxygen species like hydroxyl radicals (•OH) that attack and degrade the dye molecules. nih.govmdpi.com

Studies on the photocatalytic degradation of this compound using TiO2 under UV-A light have been conducted in batch reactor systems. nih.govresearchgate.net Experimental parameters such as TiO2 dosage, pH, and initial dye concentration significantly influence the efficiency of this process. nih.govresearchgate.netmdpi.com

The kinetics of photocatalytic degradation of dyes, including this compound, are often described by the Langmuir-Hinshelwood (L-H) model. nih.govmdpi.comtandfonline.com This model relates the degradation rate to the concentration of the substrate (this compound) adsorbed on the surface of the photocatalyst. mdpi.com

For the photocatalytic degradation of this compound using TiO2, the modified Langmuir-Hinshelwood model has been successfully applied to explain the experimental results. nih.govresearchgate.nettandfonline.com In one study, the reaction rate constant (kc) and the adsorption coefficient (KLH) were determined to be 0.787 mg L⁻¹ min and 0.010 L mg⁻¹, respectively, under specific optimal conditions. nih.govresearchgate.nettandfonline.com

| Parameter | Value | Unit |

|---|---|---|

| Reaction Rate Constant (kc) | 0.787 | mg L⁻¹ min⁻¹ |

| Adsorption Coefficient (KLH) | 0.010 | L mg⁻¹ |

Optimizing experimental parameters is crucial for achieving high degradation efficiency in photocatalytic processes. For this compound degradation using TiO2, key parameters include pH, catalyst dosage, and initial dye concentration. nih.govresearchgate.netmdpi.com

Research employing methods like the Box-Behnken design and response surface methodology has been used to determine the optimal conditions. nih.govresearchgate.net One study identified optimal conditions for this compound degradation as a TiO2 dosage of 0.914 g L⁻¹, a pH of 3.45, and an initial this compound concentration of 20 mg L⁻¹. Under these conditions, a degradation efficiency of 96.19% was achieved. nih.govresearchgate.net

The pH of the solution affects the surface charge of the TiO2 catalyst and the ionization state of the dye molecules, influencing adsorption and the generation of reactive species. mdpi.comnih.govunn.edu.ng Acidic conditions have been found to be favorable for the adsorption of anionic dyes like this compound onto the positively charged TiO2 surface. mdpi.comunn.edu.ng

Catalyst dosage influences the number of available active sites for the reaction. nih.govunn.edu.ng Increasing the catalyst concentration generally increases the degradation rate up to an optimal point, beyond which the rate may decrease due to light scattering and particle agglomeration. mdpi.comunn.edu.ngcerist.dz

The initial concentration of the dye affects the reaction kinetics and the efficiency of degradation. Higher initial concentrations can sometimes lead to a decrease in degradation efficiency due to the inner filter effect and saturation of catalyst active sites. cerist.dzmdpi.com

| Parameter | Optimal Value | Unit |

|---|---|---|

| TiO2 Dosage | 0.914 | g L⁻¹ |

| pH | 3.45 | - |

| Initial this compound Concentration | 20 | mg L⁻¹ |

| Degradation Efficiency (at optimal conditions) | 96.19 | % |

Electrochemical Degradation Processes (e.g., Electro-Fenton)

Electrochemical degradation processes, such as the electro-Fenton process, are also effective methods for treating wastewater containing refractory organic pollutants like azo dyes. dntb.gov.uadeswater.com The electro-Fenton process typically involves the electrochemical generation of hydrogen peroxide (H2O2) and the catalytic reaction between H2O2 and ferrous ions (Fe²⁺) to produce highly reactive hydroxyl radicals (•OH). nih.govfishersci.ca16streets.com

The heterogeneous electro-Fenton process has been investigated for the degradation of this compound in wastewater using a batch reactor. researchgate.netnih.govdntb.gov.ua This process has shown suitability for the decolorization of water containing this compound. researchgate.netnih.gov

Electrode materials and applied current density are critical factors in electrochemical degradation processes, including the electro-Fenton treatment of this compound. researchgate.netnih.govscirp.orgresearchgate.net The electrode material can serve as a source of catalytic ions or provide a surface for electrochemical reactions.

In the electro-Fenton degradation of this compound, using an additive steel electrode as a source of catalysis has been explored. researchgate.netnih.gov The applied current density influences the rate of electrochemical reactions, including the generation of H2O2 and the regeneration of ferrous ions. researchgate.netnih.govscirp.orgumsha.ac.ir Studies have investigated the effect of different current densities on the degradation efficiency of this compound. researchgate.netnih.gov An optimum current density of 12.5 mA·cm⁻² was identified in one study for the heterogeneous electro-Fenton process using a steel electrode. researchgate.netnih.gov

Increasing the applied current generally increases the concentration of oxidizing intermediates and radical species, leading to a higher degradation rate. scirp.orgresearchgate.net

The nature and concentration of the supporting electrolyte in electrochemical processes affect the solution conductivity and can influence the generation of oxidizing species. researchgate.netnih.govresearchgate.net

For the electro-Fenton degradation of this compound, the influence of electrolyte nature (e.g., NaCl, Na2SO4) and concentration has been investigated. researchgate.netnih.govdntb.gov.ua The presence and concentration of electrolytes impact the efficiency of the process. researchgate.netnih.govresearchgate.net In one study, the optimal condition included the presence of 1 g NaCl·L⁻¹ for the heterogeneous electro-Fenton degradation of this compound using a steel electrode. researchgate.netnih.gov Different electrolytes can lead to the formation of different oxidizing species; for instance, chloride-containing electrolytes can lead to the generation of active chlorine species which also contribute to dye degradation. researchgate.net

| Parameter | Optimal Value | Unit |

|---|---|---|

| Current Density | 12.5 | mA cm⁻² |

| Electrolyte (Example) | NaCl | - |

| Electrolyte Concentration (Example) | 1 | g L⁻¹ |

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are recognized as effective methods for degrading recalcitrant organic pollutants like azo dyes in wastewater. neptjournal.comdoi.orgresearchgate.net These processes typically involve the generation of highly reactive species, such as hydroxyl radicals (•OH), which can non-selectively oxidize organic molecules, leading to their degradation and potential mineralization into carbon dioxide, water, and inorganic salts. neptjournal.comresearchgate.netcwejournal.org

Studies have investigated the application of AOPs, including Fenton, electro-Fenton, and sonolysis, for the degradation of this compound. The Fenton oxidation process, which utilizes a combination of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺), has demonstrated the ability to degrade Acid Light this compound, a related azo dye. neptjournal.com The degradation process was found to follow first-order kinetics in the initial stage, with a reaction rate constant of 0.04824 s⁻¹. neptjournal.com Optimal conditions for the Fenton process on Acid Light this compound included a simulated wastewater concentration of 20 mg/L, 0.1 mmol/L Fe²⁺, 0.6 mmol/L H₂O₂, and a pH of 3, achieving a color removal rate of 94.66% after 300 seconds. neptjournal.com

The heterogeneous electro-Fenton process has also been studied for this compound degradation, showing suitability for decolorizing wastewater containing the dye. researchgate.net This method involves using an additive steel electrode as a source of catalysis in the presence of NaCl. researchgate.net Under optimal conditions (current density of 12.5 mA·cm⁻², neutral initial pH, 25 minutes of electrolysis with 1 g/L NaCl), this process achieved easily biodegradable water with an 85% mineralization rate and confirmed non-toxicity. researchgate.net Another study using a heterogeneous electro-Fenton process for this compound removal achieved a maximum COD removal efficiency of 97.08% under specific conditions: pH 3.5, current density 7.37 mA/cm², reaction time 79.43 minutes, and catalyst dose 0.06 g/L. researchgate.net The degradation of COD in this process fitted the pseudo-first-order model. researchgate.net

Hybrid techniques combining sonolysis (ultrasound) with biodegradation have also been explored for this compound degradation, indicating the potential for synergistic effects between physical and biological treatment methods. nih.govsigmaaldrich.com

Biotic Degradation Mechanisms and Bioremediation of this compound

Biotic degradation, utilizing microorganisms such as bacteria, fungi, and algae, offers an environmentally friendly approach for the remediation of azo dyes like this compound. nih.govresearchgate.netscione.commdpi.com Microorganisms can decolorize and degrade dyes through various mechanisms, including biosorption, bioconversion, and enzymatic degradation. nih.govresearchgate.netredalyc.orgscispace.com

Microbial Degradation by Bacterial Strains

Bacterial degradation is a significant pathway for the breakdown of azo dyes. nih.govnih.gov Numerous bacterial strains have been identified with the ability to decolorize and degrade a wide range of azo dyes. nih.govresearchgate.netnih.gov While this compound is noted as being resistant to biodegradation and microbial cell absorption in some contexts, specific bacterial strains and conditions can facilitate its breakdown. dergipark.org.tr

Pseudomonas putida has been investigated for its ability to degrade this compound. A mutant strain, P. putida ACT 1, obtained through random mutagenesis, showed enhanced degradation efficiency compared to the wild type. nih.gov This suggests that adaptation and genetic modification can improve bacterial capacity for this compound degradation. P. putida mt-2 has also been shown to degrade Acid Yellow 17 (this compound) at concentrations up to 200 mg/L under aerobic conditions, leading to decolorization and detoxification. nih.gov

Staphylococcus aureus is another bacterial species that has been reported in the context of azo dye decolorization and degradation. researchgate.netnih.govhibiscuspublisher.com While not specifically detailed for this compound in the provided snippets, S. aureus has been studied for the degradation of other recalcitrant dyes like Basic Violet 3 and Malachite Green, indicating its potential in bioremediation. hibiscuspublisher.comresearchgate.net

Other bacterial genera reported as valid biodegraders of dyes include Micrococcus, Arthrobacter, Bacillus, Enterobacter, Alcaligenes, Burkholderia, and various species of Escherichia coli, Aeromonas hydrophila, and Kurthia. researchgate.netresearchgate.net Some specialized aerobic bacteria possess the ability to utilize azo dyes as a sole source of carbon and nitrogen. scispace.com

Role of Azoreductases in Azo Bond Cleavage

A key enzymatic mechanism in the bacterial degradation of azo dyes is the reductive cleavage of the azo bond (-N=N-) catalyzed by azoreductase enzymes. nih.govnih.govhec.gov.pkmdpi.comoup.com This cleavage is often the initial step in the biodegradation pathway, leading to the formation of colorless aromatic amines. nih.govnih.govmdpi.comoup.commdpi.com

Azoreductases utilize reducing equivalents, typically NADH or NADPH, generated from the metabolism of organic compounds to break the azo linkage. hec.gov.pk These enzymes have been identified in various bacteria, including Pseudomonas sp., Enterococcus faecalis, and Bacillus sp. mdpi.com The azoreductase gene has been found to be constitutively expressed in Staphylococcus aureus. nih.gov The activity of azoreductases can be influenced by factors such as oxygen sensitivity and the requirement for flavins. nih.govnih.gov

In the degradation of Acid Yellow 17 by Pseudomonas putida mt-2, the presence of 4-aminobenzensulfonic acid (4-ABS) as a biodegradation product indicates the expression of an azoreductase by this bacterium, which cleaves the azo bond. nih.gov

Aerobic and Anaerobic Degradation Phases

Bacterial degradation of azo dyes can occur under both aerobic and anaerobic conditions, or through sequential anaerobic-aerobic processes. nih.govscispace.comnih.gov Anaerobic conditions are often favorable for the initial reductive cleavage of the azo bond by azoreductases, as these enzymes can be oxygen-sensitive. nih.govoup.comnih.gov This reductive step yields aromatic amines. nih.govnih.govmdpi.comoup.com

Subsequently, the resulting aromatic amines, which can be toxic, are often further degraded under aerobic conditions. nih.govnih.govoup.com Some bacteria have the capability to degrade azo dyes completely through a combination of anaerobic and aerobic metabolic pathways. nih.govnih.gov Integrated anaerobic/aerobic systems have shown effectiveness in achieving total degradation of reactive azo dyes. scispace.comresearchgate.net The balance between co-substrate availability and oxygen levels is important for efficient degradation in integrated systems. scispace.com

Enzyme Kinetics and Substrate Utilization Modeling

Understanding the kinetics of bacterial degradation of this compound and the utilization of the dye as a substrate is crucial for optimizing bioremediation processes. Studies on the degradation of this compound by a mutant strain of Pseudomonas putida have employed kinetic modeling to describe the substrate utilization. nih.gov

The Monod and Haldane model equations have been used to model the substrate utilization kinetics of the mutant P. putida strain degrading this compound. nih.gov The Haldane model provided a better fit to the experimental data, suggesting potential substrate inhibition at higher concentrations. nih.gov The enzyme kinetics of both the mutant and wild-type P. putida species were obtained using the Michaelis-Menten equation, and the mutated species exhibited better enzyme kinetics towards this compound degradation. nih.gov

For other dyes, kinetic models like the Michaelis-Menten model have been applied to describe the specific biodegradation rate by bacterial strains such as Staphylococcus aureus. hibiscuspublisher.comresearchgate.net These models help in determining key kinetic parameters such as the maximum specific biodegradation rate (qmax) and the half-saturation concentration (Ks). hibiscuspublisher.comresearchgate.net

Fungal and Algal Biotransformation of this compound

Fungi and algae also play a role in the biotransformation and removal of azo dyes from wastewater. nih.govscione.commdpi.comresearchgate.netredalyc.orgscispace.com

Fungal degradation of azo dyes often involves the activity of extracellular enzymes, particularly ligninolytic enzymes such as laccases, lignin (B12514952) peroxidases, and manganese peroxidases, especially under aerobic conditions. nih.govijstr.org These enzymes are generally non-specific and can oxidize a variety of recalcitrant compounds, including dyes. ijstr.org Filamentous fungi, including species of Aspergillus, Penicillium, and white rot fungi like Trametes versicolor and Phanerochaete chrysosporium, have been reported for their dye decolorization capabilities. nih.govresearchgate.netscispace.comijstr.orgresearchgate.net The mechanisms can involve both biosorption and enzymatic degradation. nih.govscispace.com

Algae, particularly microalgae, have shown potential for the remediation of synthetic dyes through mechanisms including adsorption, enzymatic degradation, or a combination of both. nih.govscione.comresearchgate.netredalyc.orgscispace.commdpi.com Chlorella vulgaris has been specifically investigated for the treatment of Tectilon this compound (this compound). researchgate.netscione.comresearchgate.netredalyc.orgscispace.commdpi.commetu.edu.trufsc.brdntb.gov.uasemanticscholar.orgdntb.gov.ua Studies with Chlorella vulgaris have shown significant COD removal efficiencies for this compound, with acclimation of the algae leading to increased removal rates. researchgate.netmetu.edu.tr The mechanism of removal by Chlorella vulgaris can involve both bioconversion and degradation. researchgate.netmetu.edu.tr Unacclimated algae were observed to convert this compound to aniline, while acclimated algae did not produce aniline, indicating a more complete degradation. researchgate.netmetu.edu.tr Algae can also possess enzymes like azoreductase, which can cleave the azo bond, producing aromatic amines that can be further catabolized. redalyc.orgmdpi.com Species from Chlorella and Oscillatoria have been shown to degrade azo dyes to aromatic amines and then to simpler organic compounds. nih.gov

Data Table: COD Removal Efficiency of this compound by Chlorella vulgaris

| Initial this compound Concentration (mg/L) | COD Removal Efficiency (Unacclimated) (%) | COD Removal Efficiency (Acclimated) (%) |

| 50 | 69 | 88 |

| 200 | 66 | 87 |

| 400 | 63 | 88 |

Data derived from search results researchgate.netmetu.edu.tr.

The effectiveness of algal degradation is influenced by factors such as the chemical composition of the dye and the specific algal species. scione.commdpi.com

Hybrid Degradation Techniques Combining Sonolysis and Biodegradation

Hybrid degradation techniques, integrating different advanced oxidation processes with biological methods, have shown promise for the treatment of recalcitrant organic pollutants like azo dyes. A study investigated the degradation of Tectilon this compound (TY2G), an azo dye, using a hybrid technique combining sonochemical pretreatment with subsequent biological treatment by a mutant strain of Pseudomonas putida nih.gov. Sonolysis, the use of ultrasound, was employed as a pretreatment step for the dye solution at various concentrations ranging from 100 to 1000 mg/L nih.gov. This sonochemical step can lead to the breakdown of complex dye molecules into simpler intermediates, making them more amenable to biological degradation.

The biological treatment phase utilized a mutant strain of Pseudomonas putida, designated P. putida ACT 1, which was isolated from textile effluent-contaminated soil and acclimatized to use TY2G as a sole carbon source nih.gov. The mutant strain was obtained through random mutagenesis using ethidium (B1194527) bromide, with an optimum mutagenesis exposure time of 18 minutes yielding the most efficient species for dye degradation nih.gov. Growth experiments demonstrated that the mutant strain exhibited better growth compared to the wild type nih.gov.

The substrate utilization kinetics for the biodegradation phase were modeled using both Monod and Haldane equations, with the Haldane model providing a better fit to the experimental data nih.gov. Enzyme kinetics of both the mutant and wild species were evaluated using the Michaelis-Menten equation, revealing that the mutated species showed superior enzyme kinetics towards the degradation of TY2G nih.gov. This suggests that the sonochemical pretreatment effectively altered the dye structure, enhancing its biodegradability by the specialized bacterial strain.

Adsorption and Removal Processes for this compound from Aqueous Solutions

Adsorption is a widely employed method for the removal of dyes from wastewater due to its effectiveness, relative simplicity, and cost-efficiency researchgate.net. Various adsorbent materials, including low-cost and sustainable options, have been explored for their ability to remove this compound and similar azo dyes from aqueous solutions.